2-(2-Bromo-pyridin-3-yloxy)-4-chloro-pyrimidine
CAS No.: 1065484-67-4
Cat. No.: VC3257265
Molecular Formula: C9H5BrClN3O
Molecular Weight: 286.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1065484-67-4 |
|---|---|
| Molecular Formula | C9H5BrClN3O |
| Molecular Weight | 286.51 g/mol |
| IUPAC Name | 2-(2-bromopyridin-3-yl)oxy-4-chloropyrimidine |
| Standard InChI | InChI=1S/C9H5BrClN3O/c10-8-6(2-1-4-12-8)15-9-13-5-3-7(11)14-9/h1-5H |
| Standard InChI Key | LPPUPRJIZHUBPW-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(N=C1)Br)OC2=NC=CC(=N2)Cl |
| Canonical SMILES | C1=CC(=C(N=C1)Br)OC2=NC=CC(=N2)Cl |
Introduction
2-(2-Bromo-pyridin-3-yloxy)-4-chloro-pyrimidine is a complex organic compound with the molecular formula C9H5BrClN3O and a molecular weight that can be calculated based on its formula. This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound, similar to benzene and pyridine. The presence of a bromo-pyridin-3-yloxy group attached to a chloro-pyrimidine ring makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.
Synthesis
The synthesis of 2-(2-Bromo-pyridin-3-yloxy)-4-chloro-pyrimidine typically involves the reaction of a chloro-pyrimidine derivative with a bromo-pyridin-3-ol in the presence of a suitable base and catalyst. The exact conditions may vary depending on the specific starting materials and desired yield.
Applications and Potential Uses
While specific applications of 2-(2-Bromo-pyridin-3-yloxy)-4-chloro-pyrimidine are not well-documented, compounds with similar structures are often explored for their biological activities, including anticancer, antiviral, and antibacterial properties. The presence of a bromine atom allows for further modification through cross-coupling reactions, which can introduce a variety of functional groups to enhance biological activity.
Research Findings
Research on pyrimidine derivatives has shown promising results in the development of anticancer agents. For instance, pyrido[3,4-d]pyrimidine derivatives have been identified as potential anticancer compounds with selective activities against certain cancer cell lines . Although specific data on 2-(2-Bromo-pyridin-3-yloxy)-4-chloro-pyrimidine is limited, its structural similarity to these compounds suggests potential for biological activity.
Suppliers and Availability
This compound is available from chemical suppliers such as Cymit Química and Molbase, with varying purity levels (e.g., 96% to 98%) . Suppliers often provide detailed product information, including safety data sheets and technical specifications.
Table: Suppliers and Purity Levels
| Supplier | Purity Level | Estimated Delivery Time |
|---|---|---|
| Cymit Química | 98% | To inquire |
| Molbase (Beijing Bailingwei Technology Co., Ltd.) | 96% | 7 days |
| Molbase (ACTIVATE) | 95+ % | 7 days |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume